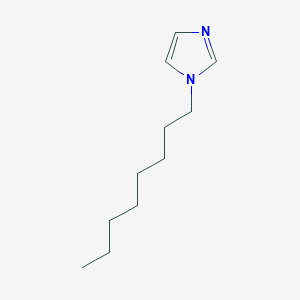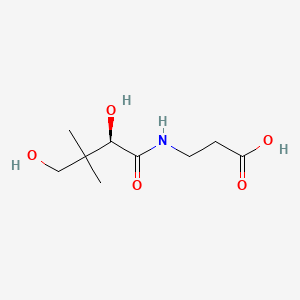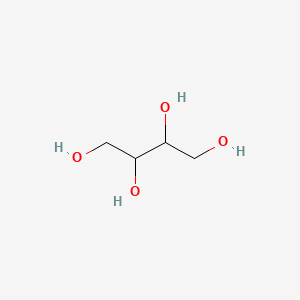
1-Nitro-2-phenoxybenzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-Nitro-2-phenoxybenzene derivatives involves strategic chemical reactions that introduce the nitro and phenoxy groups into the benzene ring. For instance, the preparation of similar compounds, such as 2,4-Dinitro-1-phenoxybenzene, involves reactions between chloro-dinitrobenzene and phenol in the presence of potassium carbonate, showcasing typical synthetic routes involving substitution reactions for nitroaromatic compounds (Du et al., 2010).
Molecular Structure Analysis
The molecular structure of 1-Nitro-2-phenoxybenzene, like its derivatives, reveals significant insights into the spatial arrangement and electronic configuration of the nitro and phenoxy groups attached to the benzene ring. Studies on similar compounds emphasize the importance of X-ray crystallography in determining the exact orthogonal relationship between phenyl and benzene rings, highlighting the role of molecular structure in defining the compound's chemical reactivity and properties (Du et al., 2010).
Chemical Reactions and Properties
1-Nitro-2-phenoxybenzene undergoes various chemical reactions, highlighting its reactivity and potential applications. For example, the photochemical reduction of nitrobenzene, a closely related compound, involves complex processes that lead to the formation of anilines or phenylhydroxylamines, depending on the substituents and reaction conditions. These transformations illustrate the compound's ability to participate in electron transfer and radical-mediated reactions, which are crucial for synthetic applications (Hashimoto & Kano, 1972).
Physical Properties Analysis
The physical properties of 1-Nitro-2-phenoxybenzene, such as melting point, solubility, and crystalline structure, are crucial for its application in chemical synthesis and industrial processes. While specific data on 1-Nitro-2-phenoxybenzene is scarce, studies on nitrobenzene derivatives provide a basis for understanding the impact of functional groups on these properties. For instance, the crystalline structure and thermal vibrations of nitrobenzene derivatives are influenced by their molecular structure, which can be analyzed through techniques like X-ray crystallography and electron diffraction (Mossakowska & Wójcik, 2007).
Chemical Properties Analysis
The chemical properties of 1-Nitro-2-phenoxybenzene, including its reactivity towards various reagents, stability under different conditions, and potential for undergoing substitution or addition reactions, are integral to its utility in organic synthesis. The photophysics and photochemistry of nitroaromatic compounds, such as nitrobenzene, offer insights into the reactive pathways and mechanisms that could apply to 1-Nitro-2-phenoxybenzene, highlighting its complex behavior under UV irradiation and its potential for generating radicals and undergoing rearrangements (Giussani & Worth, 2017).
Applications De Recherche Scientifique
Anticancerous Drug Research
1-Nitro-2-phenoxybenzene and similar nitroaromatic compounds have been studied for their potential as anticancer drugs. These compounds have shown significant antitumor activity, as indicated by their cytotoxicity against brine shrimp, with LD50 values less than 1 μg/mL. They have also demonstrated strong activity in protecting DNA from damage by hydroxyl free radicals, a critical aspect in cancer prevention and treatment (Shabbir et al., 2015).
Photophysics and Photochemistry
Nitrobenzene, a close relative of 1-Nitro-2-phenoxybenzene, exhibits complex photophysical and photochemical behaviors. Studies have revealed intricate decay paths of the system following UV absorption, which are important for understanding the photodegradation processes of such nitroaromatic compounds. These insights are crucial for applications in environmental remediation and the design of photoresponsive materials (Giussani & Worth, 2017).
Molecular Structure Analysis
The structural analysis of related nitroaromatic compounds provides insights into their chemical properties and potential applications. For instance, 2,4-Dinitro-1-phenoxybenzene, which has a similar structure, has been synthesized and its crystal structure analyzed. This type of research is foundational for understanding the chemical behavior and potential applications of such compounds in various fields including materials science and pharmaceuticals (Du et al., 2010).
Environmental Chemistry and Degradation
Studies on nitrobenzene degradation are relevant to understanding the environmental impact and remediation strategies for 1-Nitro-2-phenoxybenzene. Research has been conducted on the electrochemical degradation of nitrobenzene, revealing pathways and intermediate products that can inform environmental cleanup efforts and the safe handling of such compounds (Brillas et al., 2004).
Ultrafast Electron Diffraction
The use of ultrafast electron diffraction (UED) has been employed to study the molecular pathways of nitro compounds, including nitrobenzene, a compound closely related to 1-Nitro-2-phenoxybenzene. This technique allows for the observation of transient species and reaction mechanisms, which are essential for understanding the reactivity and potential applications of nitroaromatic compounds (He et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
1-nitro-2-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHGETRQQSYUGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062259 | |
| Record name | Benzene, 1-nitro-2-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitro-2-phenoxybenzene | |
CAS RN |
2216-12-8 | |
| Record name | 2-Nitrodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nitro-2-phenoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nitro-2-phenoxybenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-nitro-2-phenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-nitro-2-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-nitro-2-phenoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Nitro-2-phenoxybenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ69FHE7Y3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


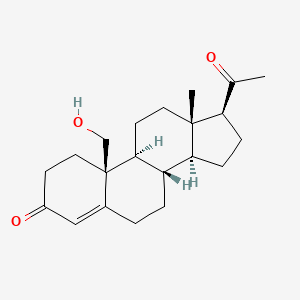

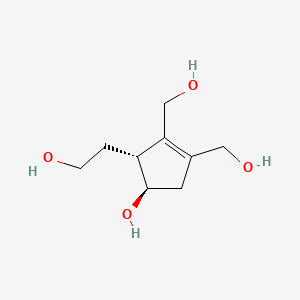
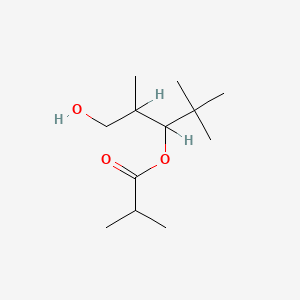
![N-[(6-amino-2-methyl-3-pyridinyl)methyl]-2-[6-methyl-2-oxo-3-(2-phenylethylamino)-1-pyrazinyl]acetamide](/img/structure/B1210580.png)
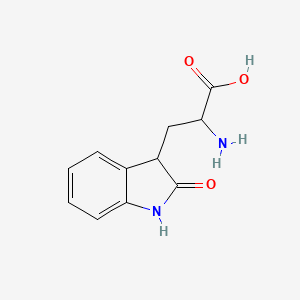
![Trisodium 5-[[4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B1210583.png)


